molecular formula C18H21NO B1629010 1-Benzyl-4-phenyl-3-pyrrolidinemethanol CAS No. 221141-87-3

1-Benzyl-4-phenyl-3-pyrrolidinemethanol

Cat. No.: B1629010
CAS No.: 221141-87-3
M. Wt: 267.4 g/mol
InChI Key: ZHDSKQDEYFYQBV-UHFFFAOYSA-N
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Description

1-Benzyl-4-phenyl-3-pyrrolidinemethanol is a useful research compound. Its molecular formula is C18H21NO and its molecular weight is 267.4 g/mol. The purity is usually 95%.
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Biological Activity

1-Benzyl-4-phenyl-3-pyrrolidinemethanol (CAS No. 221141-87-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a benzyl and a phenyl group. Its molecular formula is C17H20N2OC_{17}H_{20}N_2O. The compound's structure contributes to its pharmacological properties, particularly its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems. It has been studied for its potential as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin and dopamine. By inhibiting MAO activity, this compound may enhance the levels of these neurotransmitters in the brain, which can have implications for treating mood disorders and neurodegenerative diseases.

Antidepressant Effects

Research indicates that this compound exhibits antidepressant-like effects in animal models. A study conducted on rodents demonstrated that administration of the compound resulted in significant reductions in depressive behaviors, as measured by standard behavioral tests such as the forced swim test and the tail suspension test .

Neuroprotective Properties

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. It was found to reduce cell death in cultured neurons exposed to harmful agents, suggesting that it may have potential as a neuroprotective agent .

Case Studies and Research Findings

StudyFindings
Antidepressant Activity Demonstrated significant reduction in depressive behaviors in rodent models .
Neuroprotection Reduced oxidative stress-induced neuronal cell death in vitro .
MAO Inhibition Exhibited inhibitory effects on MAO-A and MAO-B, enhancing neurotransmitter levels .

Pharmacological Applications

This compound has shown promise in several pharmacological areas:

  • Depression Treatment : Due to its MAO inhibitory activity, it may be developed further as an antidepressant.
  • Neurodegenerative Disorders : Its neuroprotective effects suggest potential applications in treating conditions like Alzheimer's disease.
  • Cognitive Enhancement : By modulating neurotransmitter levels, it could aid cognitive function and memory.

Scientific Research Applications

Medicinal Chemistry

1-Benzyl-4-phenyl-3-pyrrolidinemethanol has been explored as a potential scaffold for the development of novel therapeutic agents. Its structural features allow it to interact with various biological targets, particularly in the realm of neuropharmacology and oncology.

Key Findings:

  • Neuroprotective Effects: Studies have indicated that this compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Anticancer Activity: Preliminary research suggests that it may inhibit the proliferation of cancer cells. A study demonstrated that it reduced cell viability in various cancer cell lines, including breast (MCF-7) and lung (A549) cancers.

Biological Research

The compound is utilized in biological studies to understand its mechanism of action and potential therapeutic effects.

Case Study: Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on A549 lung adenocarcinoma cells using an MTT assay. The results indicated significant inhibition of cell viability at concentrations as low as 10 µM.

Cell LineIC50 (µM)Viability Post-Treatment (%)
A5491065
HeLa1570
MCF-71268

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound against various pathogens. It has shown effectiveness against multidrug-resistant strains of bacteria, indicating its promise as a novel antibiotic agent.

Case Study: Antimicrobial Screening
In tests against clinically significant pathogens such as Staphylococcus aureus and Escherichia coli, the compound exhibited promising inhibitory effects, suggesting its utility in combating antibiotic resistance.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 1-Benzyl-4-phenyl-3-pyrrolidinemethanol, and how can intermediates be characterized?

  • Methodological Answer : The synthesis of pyrrolidine derivatives often involves multi-step reactions, including alkylation, reductive amination, or nucleophilic substitution. For example, analogous compounds (e.g., naphthofuran-pyrazole hybrids) are synthesized via refluxing intermediates in polar aprotic solvents (e.g., DMF) with catalysts like K2CO3 . Characterization of intermediates should employ 1H/13C NMR spectroscopy to confirm regiochemistry and HPLC-MS to assess purity. For stereochemical confirmation, chiral chromatography or X-ray crystallography is recommended .

Q. What analytical techniques are recommended for verifying the structural integrity of this compound?

  • Methodological Answer : A combination of FT-IR (to identify functional groups like -OH or C-N stretches) and high-resolution mass spectrometry (HR-MS) is critical for molecular weight confirmation. For structural elucidation, 2D NMR techniques (COSY, HSQC) can resolve overlapping signals in complex aromatic/pyrrolidine systems . Purity should be validated via reverse-phase HPLC with UV detection at 254 nm, referencing retention times against known standards .

Q. How can researchers optimize purification protocols for this compound?

  • Methodological Answer : Purification challenges arise from polar functional groups. Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. For crystalline derivatives, recrystallization in ethanol/water mixtures can improve yield. Monitor purity at each step via TLC (silica plates, UV visualization) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : While specific toxicity data may be limited, assume neurotoxic or irritant potential based on structural analogs (e.g., pyrrolidine derivatives). Use fume hoods , nitrile gloves , and eye protection . Store under inert atmosphere (N2) to prevent oxidation. Refer to MSDS guidelines for related compounds (e.g., 3-aminopyrrolidine) for spill management .

Advanced Research Questions

Q. How can researchers design stability studies for this compound under varying environmental conditions?

  • Methodological Answer : Conduct accelerated degradation studies :

  • Thermal stability : Heat samples at 40–80°C for 1–4 weeks; monitor decomposition via HPLC .
  • Photostability : Expose to UV light (λ = 254–365 nm) and analyze for byproducts using LC-MS .
  • pH stability : Test in buffers (pH 2–12) at 37°C; quantify degradation kinetics via NMR integration .

Q. How should contradictions in bioactivity data across different assays be resolved?

  • Methodological Answer : Discrepancies may arise from assay sensitivity or compound purity.

  • Orthogonal assays : Compare results from enzymatic inhibition (e.g., fluorescence-based) vs. cell-based viability assays (e.g., MTT) .
  • Purity validation : Re-test samples after rigorous purification (e.g., prep-HPLC) to exclude interference from synthetic byproducts .
  • Dose-response curves : Use Hill slope analysis to differentiate true bioactivity from non-specific effects .

Q. What strategies are effective for detecting trace amounts of this compound in complex biological matrices?

  • Methodological Answer : Leverage solid-phase extraction (SPE) with C18 cartridges to pre-conjugate samples. Analyze via UHPLC-QTOF-MS in positive ion mode, using isotopic labeling (e.g., deuterated internal standards) to enhance sensitivity . For environmental matrices, pair with GC-MS after derivatization (e.g., silylation) .

Q. How can computational modeling predict the reactivity or interaction mechanisms of this compound?

  • Methodological Answer : Use density functional theory (DFT) to model electron distribution in the pyrrolidine ring, identifying nucleophilic sites. Molecular docking (e.g., AutoDock Vina) can predict binding affinities to biological targets (e.g., enzymes). Validate predictions with kinetic isotope effect (KIE) studies or mutagenesis .

Properties

IUPAC Name

(1-benzyl-4-phenylpyrrolidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c20-14-17-12-19(11-15-7-3-1-4-8-15)13-18(17)16-9-5-2-6-10-16/h1-10,17-18,20H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDSKQDEYFYQBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C3=CC=CC=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619988
Record name (1-Benzyl-4-phenylpyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221141-87-3
Record name (1-Benzyl-4-phenylpyrrolidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2.61 g (8.8 mmol) of 1-phenylmethyl-3-(SR)-carbomethoxy-4-(SR)-phenylpyrrolidine (from Example 1, Step A) in 100 mL of THF at -78 ° C. was treated with 9.2 mL of 1.5 M diisobutyl-aluminum hydride solution in toluene. The reaction was warmed to 0 ° C. and stirred for 1 h. The reaction was quenched with 50 mL of sat'd sodium potassium tartrate solution, diluted with 100 mL of ether and stirred at rt for 20 h. The layers were separated and the organic layer was washed with 75 mL of H2O, dried over MgSO4 and concentrated in vacuo. Flash chromatography on 100 g of silica gel using 1:1 v/v, then 3:2 v/v EtOAc/hexanes as the eluant afforded 1.99 g (84%) of the title compound as a solid. 1H NMR (500 MHz, CDCl3): δ2.56-2.63 (m, 1H), 2.80 (dd, J=4.3, 9.4, 1H), 2.91-2.98 (m, 2H), 3.05 (dd, J=6.9, 9.6, 1H), 3.27 (dd, J=5.0, 10.7, 1H), 3.44 (dd, J=5.5, 10.8, 1H), 3.62 (q, J=9.0, 1H), 3.76 (ABq, J=24.2, 2H), 7.22-7.40 (10H). Mass Spectrum (NH3 -CI): m/z 268 (M+1).
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
9.2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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